molecular formula C18H17NO3 B12040228 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 5761-07-9

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No.: B12040228
CAS No.: 5761-07-9
M. Wt: 295.3 g/mol
InChI Key: GAOPHGBTHDAMKI-UHFFFAOYSA-N
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Description

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a dimethylaminomethyl group at the 8-position, a hydroxyl group at the 7-position, and a phenyl group at the 3-position of the chromone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves a Mannich reaction. In a typical experiment, a formaldehyde solution, dimethylamine water solution, and a suitable chromone derivative are added to ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of the Mannich reaction can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromone core can be reduced to form a dihydrochromone.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 7-keto-3-phenyl-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-phenyl-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of fluorescent probes and sensors due to its chromone core.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group at the 7-position can form hydrogen bonds with biological macromolecules, while the dimethylaminomethyl group can interact with cellular receptors. These interactions can modulate signaling pathways and enzyme activities, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the dimethylaminomethyl group, resulting in different biological activities.

    8-methyl-7-hydroxy-3-phenyl-4H-chromen-4-one: Features a methyl group instead of a dimethylaminomethyl group, leading to variations in chemical reactivity and biological effects.

    8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one: Lacks the phenyl group at the 3-position, affecting its overall properties.

Uniqueness

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is unique due to the presence of the dimethylaminomethyl group at the 8-position, which imparts distinct chemical reactivity and biological activities compared to other chromone derivatives .

Properties

CAS No.

5761-07-9

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-4-one

InChI

InChI=1S/C18H17NO3/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12/h3-9,11,20H,10H2,1-2H3

InChI Key

GAOPHGBTHDAMKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O

Origin of Product

United States

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